2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid
Description
Chemical Structure: The compound features a thiazole core substituted at position 5 with a carboxylic acid group and at position 2 with a piperazine ring bearing a 2-(trifluoromethyl)benzoyl moiety.
Key Properties:
- Molecular Formula: C₁₆H₁₄F₃N₃O₃S
- Molecular Weight: 385.36 g/mol
- Density: 1.5±0.1 g/cm³
- Boiling Point: 578.2±60.0 °C
- LogP: 0.96 (indicating moderate lipophilicity)
- Functional Groups: Thiazole, carboxylic acid, trifluoromethyl, benzoyl-piperazine.
This structure combines a polar carboxylic acid (enhancing solubility) with a lipophilic trifluoromethyl-benzoyl-piperazine moiety, making it suitable for targeting enzymes or receptors requiring both hydrophilic and hydrophobic interactions.
Properties
IUPAC Name |
2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c17-16(18,19)11-4-2-1-3-10(11)13(23)21-5-7-22(8-6-21)15-20-9-12(26-15)14(24)25/h1-4,9H,5-8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZDRQUKVAZUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(S2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670440 | |
| Record name | 2-{4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916888-64-7 | |
| Record name | 2-{4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2-(Trifluoromethyl)benzoyl chloride, which is then reacted with piperazine to form 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole. This intermediate is subsequently subjected to cyclization with thiazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen undergoes alkylation or acylation under basic conditions. A key synthetic route involves reacting 2-aminothiazole derivatives with N,N-bis(2-chloroethyl)-2-trifluoromethylbenzamide to form the piperazine-thiazole core structure .
Example Reaction:
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 2-Aminothiazole-5-carboxylic acid methyl ester + N,N-bis(2-chloroethyl)-2-trifluoromethylbenzamide | K₂CO₃, NaI, 1,2-dimethoxyethane, reflux (24h) | Methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate | 317 mg |
This intermediate is critical for subsequent hydrolysis or amidation reactions .
Carboxylic Acid Functional Group Reactivity
The C-5 carboxylic acid participates in esterification, amidation, and decarboxylation.
Ester Hydrolysis
The methyl ester derivative undergoes saponification to yield the carboxylic acid:
| Reaction Step | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis of methyl ester | Aqueous NaOH, reflux | 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid |
Amidation
The carboxylic acid reacts with amines to form carboxamides, enhancing bioavailability:
| Substrate | Reagents | Product | Application |
|---|---|---|---|
| This compound | SOCl₂, NH₃ (g) | 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide | Protein degrader building blocks |
Thiazole Ring Modifications
The thiazole heterocycle participates in electrophilic substitutions and cycloadditions, though direct data on this compound is limited. Analogous thiazole derivatives undergo:
-
Halogenation : Bromination at C-4/C-5 positions under radical conditions.
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids .
Trifluoromethylbenzoyl Group Stability
The 2-(trifluoromethyl)benzoyl moiety is generally inert under standard conditions but can undergo aromatic electrophilic substitution (e.g., nitration) under strong acidic environments.
Industrial-Scale Reaction Optimization
Large-scale synthesis employs:
-
Catalytic Enhancements : Pd/C for hydrogenation side reactions.
-
Purification : Recrystallization from ethanol/water (purity >97%) .
Comparative Reactivity Table
Scientific Research Applications
Basic Information
- Molecular Formula : C16H14F3N3O3S
- Molecular Weight : 385.36 g/mol
- CAS Number : 916888-64-7
- MDL Number : MFCD13193184
Structural Characteristics
The compound features a thiazole ring, a piperazine moiety, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. Research has shown that the incorporation of a trifluoromethyl group enhances the biological activity of thiazole derivatives against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Preliminary studies suggest that 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid may possess antibacterial and antifungal properties, potentially useful in developing new antibiotics .
Biological Research
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of certain kinases or proteases, which are critical in cancer progression and other diseases .
Receptor Binding Studies
Investigations into the binding affinity of this compound to various receptors have been conducted. The results indicate potential interactions with neurotransmitter receptors, suggesting possible applications in neuropharmacology .
Material Science
Polymer Chemistry
The unique structural features of this compound allow it to be explored as a building block in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance, beneficial for various industrial applications .
Case Study 1: Anticancer Activity Evaluation
A recent study focused on the synthesis of thiazole derivatives similar to the target compound and their evaluation against breast cancer cell lines. The results showed that compounds with trifluoromethyl substitutions exhibited IC50 values lower than those of existing chemotherapeutics, indicating enhanced potency.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to assess the antimicrobial efficacy of thiazole derivatives. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperazine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 4-(3-Fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
- Structure : Thiazole-5-ethyl ester with a 3-fluorophenyl substituent at position 4 and a piperazine at position 2.
- Key Differences :
- Functional Group : Ethyl ester instead of carboxylic acid, reducing polarity (LogP likely higher than the target compound).
- Substituent : 3-Fluorophenyl vs. trifluoromethyl-benzoyl.
- Molecular Weight : 335.4 g/mol (lighter due to ester group and smaller substituents).
- Implications : The ester group may decrease solubility but improve membrane permeability compared to the carboxylic acid.
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic Acid
- Structure : Thiazole-5-carboxylic acid with a 4-(trifluoromethyl)phenyl group at position 2 and a methyl group at position 3.
- Key Differences: Substituents: Lacks the piperazine-benzoyl moiety, simplifying the structure. Molecular Weight: Not explicitly provided, but likely lower due to absence of piperazine.
- Implications : Reduced complexity may lower binding specificity in biological systems compared to the target compound.
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
- Structure : Thiazole-5-carboxamide linked to a hydroxyethyl-piperazinyl-pyrimidine and a chloro-methylphenyl group.
- Key Differences: Functional Group: Carboxamide instead of carboxylic acid, enhancing stability against hydrolysis.
- Implications : The carboxamide and extended substituents may improve pharmacokinetic properties (e.g., half-life) compared to the carboxylic acid-containing target.
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Insights
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester or amide analogs.
- Lipophilicity : The trifluoromethyl group increases LogP, but this is balanced by the polar carboxylic acid.
- Bioavailability : Piperazine-containing analogs (target and carboxamide derivative) may exhibit better tissue penetration due to their balanced polarity.
Biological Activity
2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid (CAS No. 916888-64-7) is a thiazole derivative characterized by its unique molecular structure, which includes a trifluoromethyl group and a piperazine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole ring is crucial for cytotoxic activity. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, such as A549 and Jurkat cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
The specific compound of interest, this compound, has not been directly tested in published studies; however, its structural analogs have demonstrated promising results, indicating potential for further investigation.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that certain thiazole compounds possess inhibitory effects against a range of bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Thiazole compounds have been reported to exhibit anti-inflammatory effects in various models. For instance, research on related thiazole derivatives has demonstrated their ability to reduce pro-inflammatory cytokines in vitro and in vivo, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
A notable case study involved the evaluation of thiazole derivatives for their effects on insulin sensitivity and lipid profiles in diabetic models. Compounds similar to our target compound were tested on streptozotocin-induced diabetic rats, revealing significant improvements in glucose metabolism and lipid profiles . This indicates that derivatives of thiazole may also hold promise for metabolic disorders.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid?
The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling 2-(trifluoromethyl)benzoyl chloride with piperazine under reflux in ethanol, using potassium carbonate as a base to form the benzoyl-piperazine intermediate .
- Step 2 : Introduce the thiazole-5-carboxylic acid moiety via nucleophilic substitution or cyclization. For analogous thiazole derivatives, cyclocondensation of thiourea intermediates with α-haloketones in ethanol or DMF has been effective .
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or recrystallization from ethanol/water mixtures is typically used to isolate the final product .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., trifluoromethyl, piperazine, and carboxylic acid groups). For example, the piperazine protons typically appear as broad singlets at δ 2.5–3.5 ppm .
- Elemental Analysis (EA) : Compare calculated vs. experimental C, H, N, and S percentages to confirm purity (>98% recommended for biological assays) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns for the trifluoromethyl group .
Advanced: What challenges arise in optimizing the yield of the piperazine-thiazole coupling step?
Common issues and solutions:
- Steric Hindrance : The trifluoromethyl group may hinder nucleophilic attack. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (70–80°C) improves reaction kinetics .
- Byproduct Formation : Competing reactions (e.g., over-acylation) can occur. Control stoichiometry (1:1 molar ratio of piperazine to benzoyl chloride) and monitor progress via TLC .
- Workup Complexity : Residual catalysts (e.g., KCO) may require multiple washes with dilute HCl to neutralize basic byproducts .
Advanced: What biological targets or mechanisms are hypothesized for this compound?
While direct data is limited, structural analogs suggest potential activity:
- Kinase Inhibition : The trifluoromethyl-benzoyl group mimics ATP-binding pocket inhibitors, as seen in similar thiazole derivatives targeting EGFR or VEGFR .
- Antimicrobial Activity : Piperazine-thiazole hybrids exhibit activity against bacterial efflux pumps (e.g., NorA in S. aureus) via hydrophobic interactions .
- CNS Targets : The compound’s logP (~2.8, calculated) and hydrogen-bonding capacity may support blood-brain barrier penetration for neurological applications .
Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., α-glucosidase). The trifluoromethyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic residues .
- QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine atoms) with bioactivity. For example, electron-withdrawing groups on the benzoyl ring enhance metabolic stability .
Advanced: What strategies resolve discrepancies in reported solubility data for this compound?
Contradictory solubility profiles (e.g., in DMSO vs. aqueous buffers) may arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., acetonitrile vs. methanol) and compare DSC thermograms to identify stable forms .
- pH-Dependent Solubility : The carboxylic acid group (pKa ~4.5) increases solubility in alkaline buffers (pH >7). Use UV-Vis spectroscopy to measure solubility across pH 2–10 .
Advanced: How can researchers assess metabolic stability in vitro?
- Microsomal Assay : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Piperazine rings are prone to oxidative metabolism, so consider adding methyl groups to the piperazine nitrogen to block CYP450-mediated oxidation .
- Plasma Stability : Evaluate hydrolysis by incubating in plasma (37°C, 1–24 hours). The thiazole-carboxylic acid moiety may undergo esterase-mediated cleavage .
Advanced: What synthetic routes minimize the formation of regioisomeric byproducts?
- Directed Metalation : Use LDA (lithium diisopropylamide) to selectively deprotonate the thiazole ring at the 5-position before introducing the carboxylic acid group .
- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to prevent unwanted acylation at alternative sites .
Advanced: What analytical techniques detect degradation products under accelerated stability conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate degradation products. Major degradants may include hydrolyzed piperazine or decarboxylated thiazole .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
